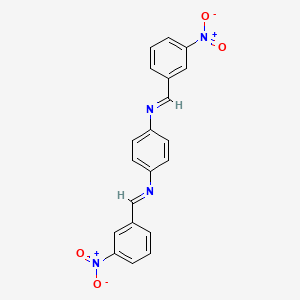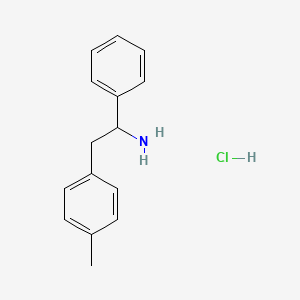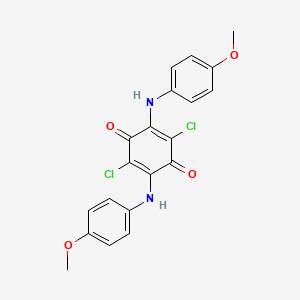![molecular formula C17H10Cl2N4O5 B11955861 (1E)-1-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-2-(2,4-dinitrophenyl)hydrazine](/img/structure/B11955861.png)
(1E)-1-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-2-(2,4-dinitrophenyl)hydrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-(2,4-DICHLORO-PH)-FURAN-2-YLMETHYLENE)-N’-(2,4-DINITRO-PHENYL)-HYDRAZINE is a synthetic organic compound that belongs to the class of hydrazones These compounds are characterized by the presence of a hydrazone functional group, which is a nitrogen-nitrogen double bond connected to a carbonyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(2,4-DICHLORO-PH)-FURAN-2-YLMETHYLENE)-N’-(2,4-DINITRO-PHENYL)-HYDRAZINE typically involves the condensation reaction between a hydrazine derivative and an aldehyde or ketone. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the availability of raw materials, cost, and environmental considerations. Optimization of reaction conditions and purification steps is crucial to ensure high yield and quality of the final product.
化学反应分析
Types of Reactions
N-(5-(2,4-DICHLORO-PH)-FURAN-2-YLMETHYLENE)-N’-(2,4-DINITRO-PHENYL)-HYDRAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
科学研究应用
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a component in chemical processes.
作用机制
The mechanism by which N-(5-(2,4-DICHLORO-PH)-FURAN-2-YLMETHYLENE)-N’-(2,4-DINITRO-PHENYL)-HYDRAZINE exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The pathways involved can include inhibition of enzyme activity, modulation of signal transduction, or induction of apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
N-(2,4-DICHLORO-PHENYL)-HYDRAZINE: A related compound with similar structural features.
N’-(2,4-DINITRO-PHENYL)-HYDRAZINE: Another related compound with nitro groups.
Uniqueness
N-(5-(2,4-DICHLORO-PH)-FURAN-2-YLMETHYLENE)-N’-(2,4-DINITRO-PHENYL)-HYDRAZINE is unique due to the presence of both dichloro and dinitro substituents, which can influence its chemical reactivity and biological activity. The combination of these functional groups may result in distinct properties compared to other hydrazones.
属性
分子式 |
C17H10Cl2N4O5 |
|---|---|
分子量 |
421.2 g/mol |
IUPAC 名称 |
N-[(E)-[5-(2,4-dichlorophenyl)furan-2-yl]methylideneamino]-2,4-dinitroaniline |
InChI |
InChI=1S/C17H10Cl2N4O5/c18-10-1-4-13(14(19)7-10)17-6-3-12(28-17)9-20-21-15-5-2-11(22(24)25)8-16(15)23(26)27/h1-9,21H/b20-9+ |
InChI 键 |
BSIICXHGXSNQIU-AWQFTUOYSA-N |
手性 SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N/N=C/C2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl |
规范 SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NN=CC2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-(diethylamino)ethyl]-3,5,7-trimethyl-1,3-dihydro-2H-azepin-2-one](/img/structure/B11955778.png)

![N-cyclopropyl-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B11955790.png)
![6-[1-(2-Hydroxyethylamino)ethylidene]cyclohexa-2,4-dien-1-one](/img/structure/B11955792.png)


![5-Phenyl-7H-thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11955809.png)

![7,7-Dibromo-2-methylbicyclo[4.1.0]heptane](/img/structure/B11955836.png)




![4-{[(2,5-Dimethylphenyl)imino]methyl}-2-methoxyphenol](/img/structure/B11955864.png)
